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Compound of Interest

Compound Name: Fluperlapine

Cat. No.: B1663347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial clinical investigations into

Fluperlapine, a dibenzazepine derivative, for the treatment of psychosis. The document

synthesizes findings from early open-label multicenter trials, focusing on the drug's efficacy,

safety profile, and proposed mechanism of action. All quantitative data is presented in

structured tables for comparative analysis, and key experimental protocols and signaling

pathways are detailed and visualized to offer a thorough understanding of Fluperlapine's initial

evaluation as an antipsychotic agent.

Introduction
Fluperlapine (NB 106-689) emerged as a potential antipsychotic in the 1980s, belonging to the

dibenzazepine class of compounds, similar to clozapine.[1] Initial studies aimed to evaluate its

efficacy in treating the symptoms of schizophrenia and other psychotic disorders, with a

particular interest in its side effect profile, especially concerning extrapyramidal symptoms. This

document collates and presents the data from these foundational studies to provide a detailed

resource for researchers and professionals in the field of psychopharmacology and drug

development.

Efficacy Data from Early Clinical Trials
The initial evaluations of Fluperlapine were conducted through open multicenter trials involving

patients with schizophrenia and acute psychosis.[1][2][3] The primary measures of efficacy
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were based on standardized psychiatric rating scales, including the Brief Psychiatric Rating

Scale (BPRS) and the Fischer Symptom Check List Neuroleptics (FSCL-NL).[3]

Table 1: Summary of Fluperlapine Clinical Trial Designs

Study

Focus

Number of

Patients
Diagnosis

Dosage

Range

Median/Av

erage

Daily

Dose

Treatment

Duration

Key

Efficacy

Measures

Antipsycho

tic Efficacy
46

Schizophre

nia

Not

Specified

300-400

mg
20 days

Improveme

nt in

psychotic

and

depressive

symptoms

General

Efficacy

and

Tolerability

104

Medium to

severe

acute or

relapsed

schizophre

nia

20-1200

mg
300 mg 6 weeks

Overall

benefit,

BPRS,

FSCL-NL

Efficacy in

Acute

Psychosis

28 (23

completed)

Acute

Psychosis

Not

Specified
300 mg 26 days

Antipsycho

tic effect

Table 2: Efficacy Outcomes of Fluperlapine in Psychosis
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Outcome Measure Study Population Result Citation

Overall Benefit (Very

Good or Good)

104 schizophrenic

patients
66% of patients

Responder Rate
104 schizophrenic

patients
80% of patients

Symptom

Improvement (BPRS

& FSCL-NL)

104 schizophrenic

patients

25% improvement

within 5 days

Antipsychotic Effect
46 schizophrenic

patients

Marked antipsychotic

effect

Improvement in

Depressive Symptoms

46 schizophrenic

patients
Good improvement

Antipsychotic Effect
23 patients with acute

psychosis

Fast-acting

antipsychotic effect

Safety and Tolerability Profile
A key finding in the initial studies of Fluperlapine was its favorable side effect profile,

particularly the low incidence of extrapyramidal symptoms (EPS), a common and often

debilitating side effect of typical antipsychotic medications.

Table 3: Adverse Effects Reported in Fluperlapine
Clinical Trials
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Adverse Effect Incidence/Severity Study Population Citation

Extrapyramidal Side

Effects (EPS)

Extremely rare; No

drug-induced

Parkinsonism

46 schizophrenic

patients; 104

schizophrenic patients

Fatigue

Mild to moderate,

most prominent

untoward effect

(approx. 25% of

patients)

104 schizophrenic

patients

Dizziness ~10% of patients
104 schizophrenic

patients

Tremor ~10% of patients
104 schizophrenic

patients

Dry Mouth ~10% of patients
104 schizophrenic

patients

Epileptiform Seizures
2 patients after

overdosage

104 schizophrenic

patients

Agranulocytosis

1 patient with pre-

existing

granulocytopenia

(normalized after

discontinuation)

104 schizophrenic

patients

Experimental Protocols
The initial studies on Fluperlapine were primarily open-label, multicenter trials. While specific,

granular details of the protocols are not fully available in the abstracts, a general workflow can

be constructed.

Experimental Workflow: Open-Label Multicenter Trial
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Figure 1: Generalized experimental workflow for initial Fluperlapine trials.

Methodology:

Study Design: The studies were designed as open, uncontrolled, multicenter trials.

Patient Population: Participants were adults diagnosed with schizophrenia or acute

psychosis. In one study, patients were characterized as having medium to severe acute or

relapsed schizophrenia.
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Inclusion/Exclusion Criteria: Standardized protocols and inclusion criteria were used, though

specific details are not provided in the initial reports.

Treatment: Patients received Fluperlapine orally. The daily dosage typically ranged from

200-400 mg, with a median of 300 mg in one of the larger trials.

Efficacy Assessment: Efficacy was evaluated using psychiatric rating scales such as the

Brief Psychiatric Rating Scale (BPRS) and the Fischer Symptom Check List Neuroleptics

(FSCL-NL). The Clinical Global Impression (CGI) scale was also likely used, as was

standard for such trials.

Safety Assessment: Safety was monitored through the recording of adverse events,

laboratory tests (blood, kidney, and liver function), and electrocardiograms (EEG).

Mechanism of Action
Fluperlapine's pharmacological profile suggests a multi-receptor mechanism of action, which

likely contributes to its antipsychotic effects and favorable side-effect profile. It is a

dibenzazepine, chemically similar to clozapine. Its actions involve several neurotransmitter

systems, primarily the dopaminergic, cholinergic, and noradrenergic systems.

Signaling Pathways
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Figure 2: Proposed mechanism of action of Fluperlapine.

Dopaminergic System: Like many antipsychotics, Fluperlapine interacts with dopamine

receptors. It acts as an antagonist at D2 receptors, a key mechanism for antipsychotic

efficacy. Notably, its affinity for D1 receptors is comparable to or even slightly higher than for

D2 receptors, a characteristic it shares with clozapine. This receptor binding profile may

contribute to its atypical antipsychotic properties. The action on brain dopamine systems is

described as weak and relatively brief, which could explain the low incidence of

extrapyramidal side effects.

Cholinergic System: Fluperlapine exhibits pronounced anticholinergic effects, being

equipotent with clozapine in displacing ligands from muscarinic receptors. This

anticholinergic activity is thought to further reduce the risk of extrapyramidal symptoms.

Noradrenergic System: The drug shows a marked affinity for alpha-1 adrenoceptors while

having a negligible affinity for alpha-2 adrenoceptors. It also acts as an inhibitor of
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noradrenaline reuptake. These properties are suggestive of potential antidepressant effects,

which aligns with the clinical observation of improved depressive symptoms in patients

treated with Fluperlapine.

Conclusion
The initial studies of Fluperlapine in the 1980s demonstrated its potential as an effective

antipsychotic agent for schizophrenia and other psychotic disorders. A mean daily dose of 300-

400 mg was generally effective. The drug showed a rapid onset of action and was effective

against a range of psychotic symptoms, including depressive symptoms. A key advantage

highlighted in these early trials was its favorable safety profile, with a very low incidence of

extrapyramidal side effects. However, adverse effects such as fatigue, dizziness, and

anticholinergic effects were noted, and the risk of seizures at higher doses and a potential for

agranulocytosis in susceptible individuals were identified.

The mechanism of action, involving a broad receptor binding profile similar to clozapine,

provides a basis for its atypical antipsychotic characteristics. These initial findings positioned

Fluperlapine as a promising candidate for the treatment of psychosis, warranting further

investigation in more rigorous, controlled clinical trials to fully establish its efficacy and safety in

comparison to other antipsychotic agents. This historical data serves as a valuable reference

for ongoing research and development in the field of antipsychotic pharmacology.
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To cite this document: BenchChem. [Initial Studies on Fluperlapine's Efficacy in Psychosis: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663347#initial-studies-on-fluperlapine-s-efficacy-in-
psychosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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